![molecular formula C10H19N5 B14734988 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 3216-99-7](/img/structure/B14734988.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by several other names, including Bis(2-cyanoethyl)amine, Propionitrile, 3,3’-iminodi-, and β,β’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of ethylenediamine attack the electrophilic carbon atoms of acrylonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imine linkage may also participate in reversible interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)amine: Similar in structure but may differ in reactivity and applications.
Propionitrile, 3,3’-iminodi-: Another name for the same compound, highlighting its structural features.
β,β’-Iminodipropionitrile: Emphasizes the presence of nitrile groups and the imine linkage.
The uniqueness of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Propriétés
Numéro CAS |
3216-99-7 |
|---|---|
Formule moléculaire |
C10H19N5 |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
Clé InChI |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
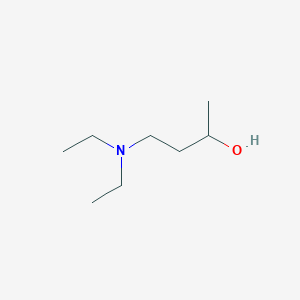
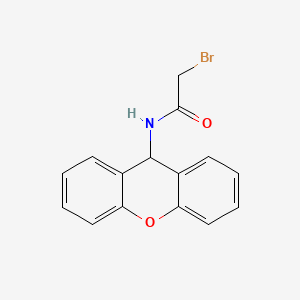
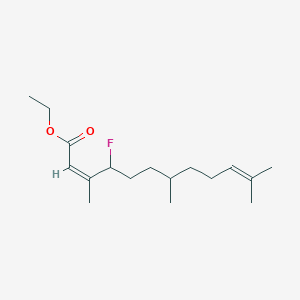


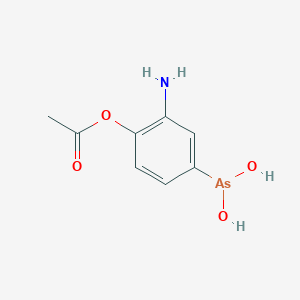

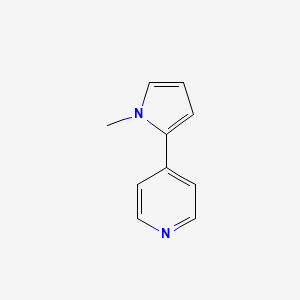
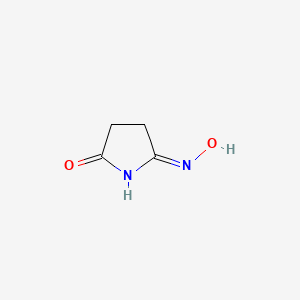
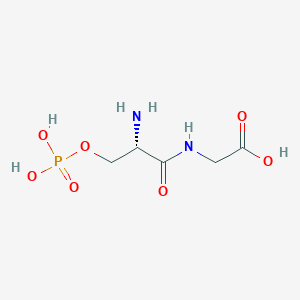
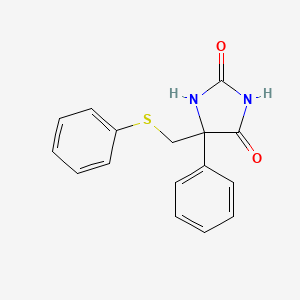
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
